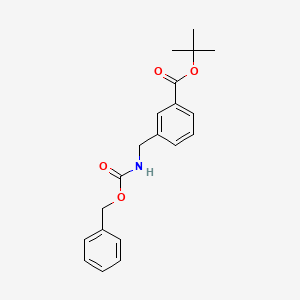
methyl 3-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene ring. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including cyclization reactions . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Applications De Recherche Scientifique
Cholinesterase Inhibitors and Antioxidants
A study by Kausar et al. (2021) focused on the synthesis of novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide, which includes compounds structurally related to methyl 3-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate. These compounds were explored for their potential as dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), as well as for their antioxidant capabilities. The synthesized compounds showed significant inhibitory activity against these enzymes, with one compound standing out as the most active inhibitor. This highlights the potential of such compounds in the development of treatments for diseases characterized by cholinesterase deregulation, such as Alzheimer's disease (Kausar et al., 2021).
Catalytic Systems for Synthesis
Another application of similar compounds is in catalysis. Khazaei et al. (2011) described the use of sulfonic acid functionalized imidazolium salts in combination with FeCl3 as catalytic systems for synthesizing benzimidazoles at room temperature. These systems efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, demonstrating the versatility of sulfonamido-based compounds in facilitating organic reactions (Khazaei et al., 2011).
Novel Acaricide
The compound methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, known as amidoflumet, has been identified as a novel acaricide. Its structure suggests potential applications in pest control, highlighting the broader utility of sulfonamido-based compounds in the development of agrochemicals (Kimura & Hourai, 2005).
Antimicrobial Activity
Vetrivelan (2019) conducted a study on the antimicrobial activity and molecular docking investigation of a derivative similar to this compound. This research underlines the compound's potential in combating microbial infections, with insights into its mode of action through molecular docking studies (Vetrivelan, 2019).
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[[3-[benzenesulfonyl(methyl)amino]thiophene-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-22(29(25,26)16-9-4-3-5-10-16)17-11-12-28-18(17)19(23)21-15-8-6-7-14(13-15)20(24)27-2/h3-13H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCNQAHPYRDFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2577934.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-2-carboxamide](/img/structure/B2577937.png)
![3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2577938.png)
![3-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577939.png)

![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2577942.png)

![(Z)-2-(methylsulfonyl)-3-(4-{3-[(Z)-2-(methylsulfonyl)-3-nitrilo-1-propenyl]-1H-indol-1-yl}phenyl)-2-propenenitrile](/img/structure/B2577945.png)
![Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B2577949.png)
![N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2577950.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2577952.png)
![(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2577954.png)
